molecular formula C28H41NO3 B12603659 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-07-1

6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one

Cat. No.: B12603659
CAS No.: 643755-07-1
M. Wt: 439.6 g/mol
InChI Key: MNWFYKOIILIIQF-UHFFFAOYSA-N
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Description

6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a Schiff base derivative with a cyclohexa-2,4-dien-1-one core. Its structure features two distinct substituents: a heptyloxy chain at the 4-position of the aniline moiety and an octyloxy group at the 3-position of the dienone ring. The compound’s conjugated π-system, arising from the Schiff base linkage (C=N) and the dienone core, suggests possible applications in materials science or coordination chemistry, where electron delocalization and tautomerism may play critical roles .

Properties

CAS No.

643755-07-1

Molecular Formula

C28H41NO3

Molecular Weight

439.6 g/mol

IUPAC Name

2-[(4-heptoxyphenyl)iminomethyl]-5-octoxyphenol

InChI

InChI=1S/C28H41NO3/c1-3-5-7-9-11-13-21-32-27-17-14-24(28(30)22-27)23-29-25-15-18-26(19-16-25)31-20-12-10-8-6-4-2/h14-19,22-23,30H,3-13,20-21H2,1-2H3

InChI Key

MNWFYKOIILIIQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCC)O

Origin of Product

United States

Preparation Methods

Condensation Reaction

One of the primary methods for synthesizing this compound is through a condensation reaction between appropriate aniline derivatives and aldehydes or ketones.

  • Reagents :

    • 4-(Heptyloxy)aniline
    • Octanal or an equivalent aldehyde
    • Catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., BF3)
  • Procedure :

    • Dissolve 4-(Heptyloxy)aniline in a suitable solvent (e.g., ethanol or dichloromethane).
    • Add the aldehyde dropwise while stirring at room temperature.
    • Introduce the catalyst and heat the mixture to reflux for several hours.
    • Upon completion, cool the reaction mixture and extract the product using organic solvents.
    • Purify the crude product through recrystallization or column chromatography.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency in reducing reaction times and improving yields.

  • Reagents :

    • Similar to the condensation reaction
  • Procedure :

    • Combine the reactants in a microwave-compatible vessel with a solvent.
    • Subject the mixture to microwave irradiation at controlled temperatures (e.g., 80-120°C) for a predetermined time (typically minutes).
    • Post-reaction, allow the mixture to cool and perform extraction and purification as described above.

Multi-Step Synthesis

In some cases, a multi-step synthesis may be required to introduce various functional groups sequentially.

Step Reaction Type Reagents Conditions
1 Alkylation Heptyl bromide + aniline derivative Base, reflux
2 Aldol Condensation Resulting amine + aldehyde Acid catalyst, reflux
3 Functionalization Addition of octyloxy group Appropriate nucleophile

This method allows for precise control over the functionalization of intermediates, leading to higher purity in the final product.

After synthesis, it is crucial to characterize the compound to confirm its structure and assess purity.

Technique Purpose
NMR Determine structural integrity
HPLC Assess purity
Mass Spectrometry Confirm molecular weight

Yield Data

The yield of each method can vary significantly based on conditions:

  • Condensation Reaction: Typically yields between 70-90% .
  • Microwave-Assisted Synthesis: Yields can exceed 95% due to rapid reaction times.
  • Multi-Step Synthesis: Generally yields around 60-80% , depending on intermediate stability.

The preparation of 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one can be effectively achieved through various methods including condensation reactions, microwave-assisted techniques, and multi-step synthesis approaches. Each method presents unique advantages regarding yield and efficiency, making it essential for researchers to select the appropriate technique based on their specific requirements for purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapies.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. Such properties are crucial for developing new antibiotics in the face of rising antibiotic resistance .

Materials Science

Organic Photovoltaics
Due to its conjugated structure, this compound is being investigated for use in organic photovoltaic devices. Its ability to absorb light and convert it to electrical energy makes it a promising candidate for enhancing the efficiency of solar cells. Research has shown that incorporating such compounds into device architectures can improve charge transport and overall energy conversion efficiency .

Polymer Composites
The compound can be utilized as a functional additive in polymer composites. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications in automotive and aerospace industries .

Biochemical Applications

Protein Production Systems
Recent patents have highlighted methods involving this compound for enhancing protein production in various biological systems. By modifying polynucleotide structures with this compound, researchers aim to improve the yield and functionality of recombinant proteins used in therapeutics and research .

Summary of Key Findings

Application AreaKey Findings
Medicinal ChemistrySignificant anticancer activity with IC50 values between 1.9–7.52 µg/mL against cancer cell lines .
Antimicrobial ActivityPotential inhibition of E. coli and S. aureus, indicating possible antibiotic properties .
Organic PhotovoltaicsPromising candidate for improving solar cell efficiency through enhanced light absorption .
Polymer CompositesEnhances thermal stability and mechanical properties in high-performance polymers .
Protein ProductionInvolved in methods to enhance protein yield in biological systems .

Mechanism of Action

The mechanism of action of 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related cyclohexa-2,4-dien-1-one derivatives, focusing on substituent effects, synthesis, crystallography, and functional properties.

Structural Analogues with Varied Substituents

A. 6-(((5-Chloro-2-hydroxyphenyl)amino)methylene)cyclohexa-2,4-dien-1-one (H2L)

  • Substituents : 5-Chloro-2-hydroxyphenyl and hydroxyl groups.
  • Synthesis: Prepared via Schiff base condensation between 2-amino-4-chlorophenol and 2-hydroxybenzaldehyde in ethanol under reflux .
  • Key Differences : The chloro and hydroxyl groups introduce strong electron-withdrawing and hydrogen-bonding capabilities, contrasting with the target compound’s electron-donating alkoxy chains. This likely increases H2L’s polarity and reactivity in metal coordination .

B. 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one

  • Substituents: Nitro (NO₂) and hydroxy groups.
  • Crystallography: Exhibits a planar dienone core with intramolecular hydrogen bonds (O–H⋯O, N–H⋯O) stabilizing the structure. Bond lengths (e.g., C1–N1 = 1.29 Å) indicate strong conjugation .

C. 6-[4-(2-Chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

  • Substituents : Chlorophenyl and quinazoline moieties.
  • Properties : The fused quinazoline ring extends π-conjugation, while the chloro group increases electrophilicity. This structure may exhibit enhanced binding to biological targets compared to the target compound’s alkyl-dominated system .

Substituent Effects on Physicochemical Properties

Compound Substituents Polarity Melting Point Solubility
Target Compound Heptyloxy, octyloxy Low Moderate* High in organics
H2L Chloro, hydroxyl High High Moderate in polar solvents
4-Nitro derivative Nitro, hydroxy Very high High Low in organics
Quinazoline derivative Chlorophenyl, quinazoline Moderate High Low

*Predicted based on alkyl chain length and crystallinity trends.

Biological Activity

The compound 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a cyclohexadiene core substituted with various alkoxy groups, which may influence its biological interactions. The molecular formula is C33H51NO3C_{33}H_{51}NO_3 with a molecular weight of approximately 511.77 g/mol.

Structural Formula

C33H51NO3\text{C}_{33}\text{H}_{51}\text{N}\text{O}_3

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of cyclohexadiene have been reported to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study focused on related compounds demonstrated that they inhibit cell proliferation by disrupting mitochondrial function and inducing oxidative stress .

Antimicrobial Activity

The compound’s heptyloxy and octyloxy substituents may enhance its lipophilicity, allowing better penetration into microbial membranes. Preliminary tests show that similar compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mode of action is hypothesized to involve disruption of membrane integrity and interference with cellular respiration .

The biological mechanisms through which this compound operates are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : Research indicates that such compounds can modulate pathways like NF-kB and MAPK, which are crucial for cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionDisruption of metabolic pathways

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityNotes
HeptyloxyIncreased lipophilicityEnhances membrane penetration
OctyloxyPotential for enhanced activityMay improve solubility

Case Studies

  • Study on Anticancer Activity : A recent in vitro study assessed the cytotoxic effects of structurally related compounds on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial properties .

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